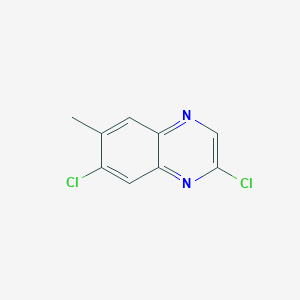

2,7-Dichloro-6-methylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

2,7-dichloro-6-methylquinoxaline |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-2-7-8(3-6(5)10)13-9(11)4-12-7/h2-4H,1H3 |

InChI Key |

SQOXIUNTTQTBMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Dichloro 6 Methylquinoxaline and Analogous Dichloromethylquinoxalines

Classical and Established Synthetic Routes to Quinoxaline (B1680401) Derivatives

The foundation of quinoxaline synthesis lies in several well-established methods that have been refined over more than a century. These routes are characterized by their reliability and broad applicability to a wide range of substituted derivatives.

Condensation Reactions Involving o-Disubstituted Benzenes and α-Dicarbonyl Compounds

The most traditional and widely employed method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubmdpi.com This reaction, first reported independently by Körner and Hinsberg in 1884, forms the cornerstone of quinoxaline chemistry. encyclopedia.pubnih.gov The process involves the reaction of an ortho-disubstituted benzene (B151609), where the two substituents are amino groups, with a compound containing two adjacent carbonyl groups (an α-dicarbonyl or vicinal dicarbonyl compound). sapub.orgchim.it

The reaction is versatile, allowing for the synthesis of a diverse library of quinoxaline derivatives by varying the substitution patterns on both the o-phenylenediamine and the α-dicarbonyl reactant. sapub.org For instance, the condensation of an appropriately substituted 1,2-phenylenediamine with glyoxal (B1671930) will yield the parent quinoxaline ring, while using other dicarbonyl compounds like 2,3-butanedione (B143835) or benzil (B1666583) will result in 2,3-dimethylquinoxaline (B146804) or 2,3-diphenylquinoxaline, respectively.

Numerous catalysts and reaction conditions have been developed to improve the efficiency and environmental footprint of this condensation. While the reaction can proceed in refluxing ethanol (B145695) or acetic acid, modern protocols often employ catalysts to achieve higher yields in shorter reaction times under milder conditions. acgpubs.org Catalysts such as ammonium (B1175870) bifluoride, iodine, and various solid-supported acids have proven effective. encyclopedia.pubnih.gov

| o-Phenylenediamine Reactant | α-Dicarbonyl Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | 2-Oxopropionaldehyde | DMF | 2-Methyl-quinoxaline | sapub.org |

| Substituted o-phenylenediamines | 1,2-Diketones | Ammonium bifluoride (NH4HF2) / aq. EtOH | Substituted quinoxalines | nih.gov |

| 1,2-Diamino compounds | Hydroxyl ketones (in situ oxidation) | Iodine (I2) / DMSO | Substituted quinoxalines | encyclopedia.pub |

| o-Phenylenediamine | 1,2-Dicarbonyl compounds | Glycerol (B35011)/Water, 90 °C | Substituted quinoxalines | encyclopedia.pub |

| o-Phenylenediamines | Vicinal diketones | Tap water, room temp | Substituted quinoxalines | chim.it |

Cyclization-Oxidation Approaches

An alternative to using pre-formed α-dicarbonyl compounds involves the in-situ generation of the required dicarbonyl intermediate from other precursors, followed by cyclization with an o-phenylenediamine. encyclopedia.pub This strategy, often termed a cyclization-oxidation or condensation-oxidation process, broadens the scope of available starting materials. acgpubs.org

One common approach utilizes α-haloketones, such as phenacyl bromides. The reaction with an o-phenylenediamine proceeds through an initial nucleophilic substitution, followed by cyclization and subsequent oxidation to form the aromatic quinoxaline ring. acgpubs.org Similarly, α-hydroxyketones can be oxidized in the presence of a catalyst like iodine to form the reactive dicarbonyl species, which is then trapped by the diamine. encyclopedia.pub

Targeted Synthetic Strategies for Dichlorinated and Methyl-Substituted Quinoxalines

To synthesize a specific molecule like 2,7-dichloro-6-methylquinoxaline, the general methods must be adapted using precisely substituted starting materials. The key is to select a diamine and a dicarbonyl precursor that carry the required chloro and methyl groups in the correct positions.

Synthesis via Substituted 1,2-Phenylenediamines and Methylglyoxal (B44143)

The synthesis of a methyl-substituted quinoxaline, such as the target compound, points towards the use of methylglyoxal (also known as pyruvaldehyde or 2-oxopropionaldehyde) as the α-dicarbonyl component. sapub.org The reaction of an o-phenylenediamine with methylglyoxal typically yields a 2-methylquinoxaline (B147225).

Therefore, to produce this compound, the required starting material would be 4,5-dichloro-3-methyl-1,2-phenylenediamine. The condensation of this specific diamine with methylglyoxal would lead to the cyclization and formation of the desired product. The regiochemistry of the condensation is crucial, as unsymmetrical diamines can potentially lead to isomeric products. However, the electronic and steric influences of the chloro and methyl substituents on the diamine ring generally direct the cyclization to favor one isomer.

Specific Approaches to Dichloromethylquinoxalines

Beyond the classical condensation, modern catalytic methods offer efficient and atom-economical routes to substituted quinoxalines, including those with dichloro- and methyl-substituents.

A particularly innovative and green approach for the synthesis of 2-methylquinoxalines involves the use of glycerol as a sustainable C3 building block. mdpi.com This method utilizes an iridium catalyst to facilitate a dehydrogenative condensation reaction between an o-phenylenediamine and glycerol. mdpi.com In this process, the iridium complex first catalyzes the dehydrogenation of glycerol to form an equilibrium mixture of glyceraldehyde and dihydroxyacetone. mdpi.com The highly reactive glyceraldehyde then undergoes condensation and a series of dehydration steps with the diamine to form the 2-methylquinoxaline product. mdpi.com

This methodology is directly applicable to the synthesis of this compound by using 4,5-dichloro-3-methyl-1,2-phenylenediamine as the diamine partner. The reaction has been shown to be effective for a range of substituted diamines. rsc.orgresearchgate.net A key advantage of this approach is the use of abundant and renewable glycerol instead of a pre-synthesized α-dicarbonyl compound. mdpi.com Related iridium-catalyzed systems can also utilize 1,2-diols, such as 1,2-propanediol, to achieve the same transformation via an acceptorless dehydrogenative condensation, liberating water and hydrogen as the only byproducts. nih.gov

| Diamine Reactant | C2/C3 Source | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| 1,2-Phenylenediamines | Glycerol | Iridium complex with N-heterocyclic carbene ligand | Environmentally friendly, excellent atom efficiency | mdpi.com |

| Aromatic diamines | Diols | Iridium complex with P^N^P ligand | Acceptorless dehydrogenation; liberates H2 and H2O | nih.gov |

| 1,2-Diamine derivatives | Diols | Iridium complex / KOH / H2O | Synthesis in water; broad substrate scope | rsc.orgrsc.org |

| 1,2-Phenylenediamine | 1,2-Propanediol | Iridium catalyst | Efficient synthesis of 2-methylquinoxaline | mdpi.com |

Synthetic Routes to 5,7-Dichloro-6-methylquinoxaline (B3249866) via Alkali Reaction

The synthesis of 5,7-dichloro-6-methylquinoxaline can be achieved through a multi-step process that involves an alkali-mediated reaction. A practical synthetic route to a related key intermediate, 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, has been detailed, which involves the use of a strong base. nih.gov While a direct, detailed procedure for the synthesis of 5,7-dichloro-6-methylquinoxaline via an alkali reaction is not extensively documented in readily available literature, the principles of related syntheses suggest a pathway.

A plausible route could involve the cyclization of a suitably substituted dichlorinated benzene derivative with a component that provides the pyrazine (B50134) ring, followed by methylation. The use of an alkali, such as sodium hydroxide, is common in condensation and cyclization reactions leading to heterocyclic systems. For example, in the synthesis of related quinoxaline structures, alkali is used for saponification or to facilitate cyclization by deprotonation. nih.gov

Chlorination of Dihydroxyquinoxalines

A common and effective method for the synthesis of dichloroquinoxalines is the chlorination of the corresponding dihydroxyquinoxaline precursors. Specifically, 2,3-dichloro-6-methylquinoxaline (B182540) can be synthesized from 6-methyl-1,4-dihydroquinoxaline-2,3-dione (also known as 6-methyl-2,3-dihydroxyquinoxaline).

This transformation is typically achieved by treating the dihydroxy compound with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction involves the conversion of the hydroxyl groups into chlorosulfonate or phosphate (B84403) esters, which are excellent leaving groups, followed by nucleophilic substitution by chloride ions.

A representative procedure involves refluxing 6-methyl-2,3-dihydroxyquinoxaline with an excess of phosphorus oxychloride in an inert solvent like toluene. The addition of DMF as a catalyst activates the POCl₃, facilitating the reaction. For instance, refluxing at 110°C for one hour can lead to the desired 2,3-dichloro-6-methylquinoxaline in high yields, reportedly around 92%.

Advanced and Green Chemistry Approaches in Quinoxaline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to develop more environmentally friendly and efficient processes. These approaches focus on the use of recyclable catalysts, alternative energy sources, and benign solvent systems.

Recyclable Catalysts and Aqueous Medium Reactions

A significant advancement in green quinoxaline synthesis is the use of recyclable heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. A variety of such catalysts have been employed for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds.

Many of these reactions can be carried out in aqueous media, which is an environmentally benign solvent. For example, cerium (IV) ammonium nitrate (B79036) (CAN) has been used as a catalyst in water for the efficient synthesis of quinoxalines. nih.gov Other examples include the use of p-dodecylbenzenesulfonic acid as a surfactant-type Brønsted acid catalyst in water at room temperature.

| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability | Reference |

| Alumina-Supported Heteropolyoxometalates | o-phenylenediamine, benzil | Toluene | 25 | 2 h | 92 | Yes | nih.gov |

| Nano-ϒ-Fe₂O₃-SO₃H | o-phenylenediamines, 1,2-diketones | Solvent-free | Not specified | Short | High | Up to 5 cycles | researchgate.net |

| p-Dodecylbenzenesulfonic acid | o-phenylenediamines, 1,2-diketones | Water | Room Temp. | Not specified | High | Not specified | |

| Cerium (IV) ammonium nitrate (CAN) | o-phenylenediamines, 1,2-diketones | Water | Room Temp. | Not specified | High | Not specified | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of quinoxalines is well-suited for this technology.

Microwave irradiation can be used to efficiently drive the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds, often without the need for a solvent or with a minimal amount of a high-boiling point, polar solvent like DMSO. e-journals.in For instance, the synthesis of various quinoxaline derivatives has been achieved in as little as 3.5 minutes with excellent yields (80-90%) under microwave heating. e-journals.in In some cases, the reaction can be completed in just 60 seconds at a power of 160 watts.

| Reactants | Conditions | Time | Yield (%) | Reference |

| o-phenylenediamine, glyoxal | Microwave (160 W) | 60 s | 92 | |

| Diamines, Dicarbonyls | Microwave, DMSO | 3.5 min | 80-90 | e-journals.in |

| 2,3-dichloroquinoxaline (B139996), nucleophiles | Microwave (160°C) | 5 min | up to 100 | udayton.edu |

| 1,2-diamines, 1,2-diketones | Microwave, MgBr₂·OEt₂ | 1-2.5 min | up to 94 | jocpr.com |

Environmentally Benign Solvents and Catalyst Systems

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a strong emphasis on using environmentally benign solvents such as water, ethanol, or even performing reactions under solvent-free conditions.

The synthesis of quinoxalines has been successfully demonstrated in a variety of green solvents. For example, a highly efficient, catalyst-free protocol for quinoxaline synthesis has been reported using methanol (B129727) as the solvent at ambient temperature, with reaction times as short as one minute. thieme-connect.com Ethanol is another commonly used green solvent, and catalyst-free protocols under reflux in ethanol have been shown to produce good yields of quinoxalines. nih.gov

Solvent-free conditions, often coupled with microwave irradiation or the use of solid-supported catalysts, represent an ideal green synthetic route by completely eliminating solvent waste. researchgate.netscispace.com

| Solvent/Condition | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Methanol | Catalyst-free | Ambient | 1 min | up to 93 | thieme-connect.comthieme-connect.com |

| Ethanol | Catalyst-free | Reflux | Not specified | 70-85 | nih.gov |

| Water | p-Dodecylbenzenesulfonic acid | Room Temp. | Not specified | High | |

| Solvent-free | Acidic alumina, Microwave | Not specified | 3 min | 80-86 | scispace.com |

| Solvent-free | Nano-ϒ-Fe₂O₃-SO₃H | Not specified | Short | High | researchgate.net |

Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. rsc.orgorgsyn.org This approach is highly valued for its efficiency, atom economy, and ability to generate diverse molecular scaffolds, which are particularly desirable in drug discovery and materials science. orgsyn.orgresearchgate.net The synthesis of heterocyclic compounds, including quinoxalines, is a prominent application of MCRs. orgsyn.orgmdpi.com

Generally, the synthesis of the quinoxaline core via MCRs could involve the condensation of an o-phenylenediamine, an aldehyde, and an isocyanide (Ugi-type reaction) or other suitable reactive partners. These reactions often proceed with high bond-forming efficiency and can be catalyzed by various catalysts, including Lewis acids or transition metals. The strategic selection of starting materials allows for the introduction of diverse substituents onto the quinoxaline ring system.

While the principles of multicomponent reactions are well-established for the synthesis of a wide array of heterocyclic structures, specific examples detailing the synthesis of this compound or its close analogues directly via a one-pot multicomponent approach are not prominently described in the reviewed literature. However, the versatility of MCRs suggests a high potential for developing novel synthetic pathways to such substituted quinoxalines.

Transition Metal-Based Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of quinoxaline synthesis, transition metals, particularly palladium and copper, play a crucial role. orgsyn.org These catalysts are instrumental in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) performed on pre-functionalized quinoxalines, such as chloroquinoxalines, allowing for the introduction of a wide range of substituents. orgsyn.org

A common strategy for synthesizing substituted quinoxalines involves the initial condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, which can be followed by modifications using transition metal-catalyzed reactions. For instance, the synthesis of an analogous compound, 2,3-dichloro-6-methylquinoxaline , can be achieved through a two-step process starting from 4-methyl-1,2-phenylenediamine .

The first step is the condensation of 4-methyl-1,2-phenylenediamine with oxalyl chloride to form the precursor, 6-methyl-2,3-dihydroxyquinoxaline . This is typically an acid-catalyzed condensation reaction.

The subsequent step involves the chlorination of the dihydroxy intermediate to yield 2,3-dichloro-6-methylquinoxaline . This transformation is effectively carried out using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst such as dimethylformamide (DMF).

Table 1: Synthesis of 6-methyl-2,3-dihydroxyquinoxaline

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| 4-methyl-1,2-phenylenediamine | Oxalyl chloride | Ethanol | Reflux | 6-methyl-2,3-dihydroxyquinoxaline | - |

Table 2: Synthesis of 2,3-dichloro-6-methylquinoxaline

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 6-methyl-2,3-dihydroxyquinoxaline | POCl₃ (10 eq.) | DMF | Toluene | 110°C, 1h | 2,3-dichloro-6-methylquinoxaline | 92% |

This example illustrates a common pathway where the core quinoxaline structure is first assembled, and then key substituents (in this case, the chloro groups) are introduced in a subsequent step. Transition metal catalysts can be further employed to modify the resulting 2,3-dichloro-6-methylquinoxaline through cross-coupling reactions at the chloro-positions, demonstrating the versatility of this synthetic intermediate.

Chemical Reactivity and Transformation Studies of Dichloromethylquinoxaline Scaffolds

Functionalization of the Quinoxaline (B1680401) Core

The functionalization of the quinoxaline core is a cornerstone of synthetic strategies aimed at developing new materials and therapeutic agents. The chlorine atoms on the 2,7-dichloro-6-methylquinoxaline scaffold serve as versatile handles for introducing molecular diversity. The chlorine at the C-2 position, being on the electron-deficient pyrazine (B50134) ring, is significantly more activated towards nucleophilic displacement than the chlorine at the C-7 position on the benzene (B151609) ring. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of halogenated quinoxalines. The reaction proceeds readily when electron-withdrawing groups are present on the ring, a role fulfilled by the nitrogen atoms of the pyrazine moiety. researchgate.netnih.gov In the case of dichloromethylquinoxalines, the chlorine atom at the 2-position is highly susceptible to substitution by a wide range of nucleophiles.

Studies on analogous compounds, such as 2,6-dichloroquinoxaline (B50164), demonstrate that the C-2 chlorine can be selectively displaced. For instance, the reaction of 2,6-dichloroquinoxaline with various nucleophiles under phase transfer catalysis (PTC) conditions using tetra-n-butylammonium bromide (TEBAC) and potassium carbonate (K2CO3) in dimethylformamide (DMF) affords 2-substituted-6-chloroquinoxaline derivatives in good yields. rasayanjournal.co.in A similar reactivity pattern is anticipated for this compound, where nucleophiles would preferentially attack the C-2 position.

The reaction of 2,3-dichloroquinoxaline (B139996) derivatives with nucleophiles like hydrazine (B178648) hydrate (B1144303) also shows selective substitution, leading to the formation of hydrazinylquinoxalines, which are key intermediates for synthesizing fused heterocyclic systems like tetrazolo[1,5-a]quinoxalines. nih.gov

Table 1: Nucleophilic Aromatic Substitution of 2,6-Dichloroquinoxaline This table presents data for 2,6-dichloroquinoxaline as a model for the expected reactivity of the 2-chloro position in this compound.

| Nucleophile (R-X) | Temperature (°C) | Time (hrs) | Yield (%) | Reference |

| (6-chloropyridin-3-yl)methanol | 70-75 | 12 | 80 | rasayanjournal.co.in |

| 2,3-Dimethylaniline | 100 | 4.5 | - | rasayanjournal.co.in |

| Various Alcohols/Phenols | 70-75 | 6-7 | ~75-85 | rasayanjournal.co.in |

The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides, most notably quinoxaline 1,4-dioxides. researchgate.net These N-oxide derivatives are of significant interest due to their biological activities and their enhanced reactivity in nucleophilic substitution reactions. nih.gov The presence of the di-N,N'-oxide fragment increases the electrophilicity of the quinoxaline core. nih.gov

Two primary methods exist for the synthesis of quinoxaline 1,4-dioxides:

Direct Oxidation: The direct oxidation of a quinoxaline derivative using strong oxidizing agents like peracids or a complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH3CN) can yield the corresponding 1,4-dioxide. researchgate.netnih.gov The HOF·CH3CN method is particularly effective, providing quantitative yields even for quinoxalines with electron-withdrawing substituents. nih.gov

Beirut Reaction: This is a highly efficient method involving the cyclization of benzofuroxans with enamines or enolates. nih.govmdpi.com This approach builds the quinoxaline 1,4-dioxide ring system from precursors.

The formation of quinoxaline 1,4-dioxides from halogenated precursors is well-documented. For example, 6,7-dichloro and 6,7-difluoro substituents lead to highly potent cytotoxins, indicating that electron-withdrawing groups on the benzene portion of the ring are synthetically accessible and modulate biological activity. nih.gov It is therefore expected that this compound can be effectively oxidized to its 1,4-dioxide derivative, a compound with potential for further chemical modification and biological screening.

Alkylation of the quinoxaline scaffold can introduce carbon-based functional groups, further expanding its chemical diversity. While Friedel-Crafts type alkylations on the electron-deficient quinoxaline ring are challenging, functional groups on the scaffold can facilitate alkylation. The methyl group at the C-6 position of this compound is not typically reactive for direct alkylation. However, modern C-H functionalization strategies or transformations of the chloro groups can achieve alkylation.

More commonly, alkylation is performed on quinoxaline derivatives where a nitrogen atom has been modified. For instance, N-alkylation of quinoxalinone or quinoxaline-2-thione derivatives is a feasible route to introduce alkyl groups. nih.gov Another approach is the substitution of the chloro groups with organometallic reagents (e.g., Grignard or organolithium reagents), which can introduce alkyl or aryl groups via nucleophilic substitution, particularly at the reactive C-2 position. nih.gov

Reaction Mechanisms of Key Transformations

Understanding the mechanisms of these transformations is crucial for predicting reactivity and controlling product formation. Both experimental and computational methods have been employed to elucidate the reaction pathways for the functionalization of quinoxaline derivatives.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, reactivity, and reaction mechanisms of quinoxaline derivatives. nih.gov Computational studies can map potential energy surfaces, identify transition states, and calculate reaction energy barriers, providing deep insights into reaction feasibility and selectivity. researchgate.netnih.gov

For example, a DFT study on the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives elucidated the reaction pathways for scavenging hydroxyl radicals. The study calculated the reaction barriers for different mechanisms, such as Formal Hydrogen Transfer (FHT) and Radical Adduct Formation (RAF), identifying the most favorable reaction sites and pathways. nih.gov

Another computational study investigated the oxidative nucleophilic substitution of hydrogen (ONSH) on quinoxaline, revealing that reactants have a strong affinity driven by interactions between the nucleophile's counter-ion (Li+) and the quinoxaline nitrogen atoms. This leads to several possible reaction pathways at different carbon atoms (C-2, C-3, C-5), with the formation of stabilizing adducts. researchgate.net Such studies highlight how computational chemistry can predict the regioselectivity of nucleophilic attacks on the quinoxaline scaffold.

Table 2: Calculated Reaction Barriers (kcal/mol) for Radical Scavenging by a Pyrrolo[2,3-b]quinoxaline Derivative This table illustrates the application of DFT to determine the energetics of different reaction pathways for a quinoxaline derivative.

| Reaction Pathway | Reaction Site | Reaction Barrier (kcal/mol) | Reference |

| Formal Hydrogen Transfer (FHT) | N1-H | 18.0 | nih.gov |

| Formal Hydrogen Transfer (FHT) | C23-H | 7.7 | nih.gov |

| Radical Adduct Formation (RAF) | C4 | 10.7 | nih.gov |

| Radical Adduct Formation (RAF) | C22 | 15.0 | nih.gov |

The mechanisms for the functionalization of quinoxalines are diverse. The classic synthesis of quinoxalines from o-phenylenediamines and α-haloketones is believed to proceed through an initial nucleophilic substitution of the halogen by an amino group, followed by intramolecular condensation and subsequent air oxidation to form the aromatic quinoxaline ring. chim.it

The Beirut reaction, for synthesizing quinoxaline 1,4-dioxides, has a proposed mechanism that begins with the nucleophilic attack of an enolate ion on an electrophilic nitrogen atom of the benzofuroxan (B160326) precursor. nih.gov This is followed by ring-opening of the benzofuroxan and cyclization, where an oxime nitrogen attacks a carbonyl group, leading to a dihydroxyquinoxaline intermediate. Subsequent elimination of water yields the final quinoxaline 1,4-dioxide product. nih.gov

For nucleophilic aromatic substitution on chloroquinoxalines, the reaction generally follows a two-step addition-elimination mechanism via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-deficient nature of the pyrazine ring helps to stabilize this negatively charged intermediate, facilitating the departure of the chloride leaving group. nih.gov The rate and feasibility of these reactions are heavily influenced by the nature of the substituent at other positions on the quinoxaline ring. nih.gov

Spectroscopic and Structural Characterization Techniques for Research on 2,7 Dichloro 6 Methylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR: The proton NMR spectrum of a quinoxaline (B1680401) derivative is characterized by signals in the aromatic region, typically between 7.5 and 9.0 ppm. For 2,7-dichloro-6-methylquinoxaline, one would anticipate distinct signals for the protons on the quinoxaline core and a signal in the aliphatic region for the methyl group protons. The protons at positions 5 and 8, and the proton at position 3 would each produce unique signals, with their chemical shifts and coupling patterns influenced by the adjacent chloro and methyl substituents. For comparison, the related compound 2-methylquinoxaline (B147225) shows a characteristic singlet for the methyl group at approximately 2.78 ppm and a complex pattern of aromatic protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. In this compound, distinct resonances are expected for the methyl carbon, the aromatic carbons bearing a hydrogen atom, the carbons bonded to chlorine atoms, and the quaternary carbons of the fused ring system. The carbon atoms directly bonded to the electronegative chlorine and nitrogen atoms would appear at lower field (higher ppm values). For instance, in the analogous 2,6-dichloroquinoxaline (B50164), carbon signals are observed in the range of approximately 125 to 146 ppm. The introduction of a methyl group at the 6-position would influence the chemical shifts of the surrounding carbon atoms.

A summary of expected and observed chemical shifts for related quinoxaline derivatives is presented below.

| Compound | Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| 2-Methylquinoxaline | Methyl Protons | 2.78 (s) | 22.7 |

| Aromatic Protons | 7.70-8.75 (m) | 127.5-156.6 | |

| 2,6-Dichloroquinoxaline | Aromatic Protons | Not specified | 125.0-146.0 |

| 2,3-bis(2-chlorophenyl)-6-methylquinoxaline | Methyl Protons | 2.62 (s) | 22.05 |

| Aromatic Protons | 7.19-8.11 (m) | 126.4-152.5 |

Note: (s) denotes a singlet, (m) denotes a multiplet. Data is compiled from various sources for analogous compounds and serves as a predictive guide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns. For this compound (C₉H₆Cl₂N₂), the calculated molecular weight is approximately 213.06 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this weight. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in a distinctive pattern of peaks for the molecular ion:

[M]⁺ peak: Containing two ³⁵Cl atoms.

[M+2]⁺ peak: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ peak: Containing two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. Fragmentation would likely involve the loss of the methyl group, chlorine atoms, or cleavage of the heterocyclic ring, providing further structural clues. For example, the related compound 2,3-bis(2-chlorophenyl)-6-methylquinoxaline shows a precise mass that confirms its elemental formula. rasayanjournal.co.in

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

| 2,3-bis(2-chlorophenyl)-6-methylquinoxaline | C₂₁H₁₄Cl₂N₂ | 365.0612 | 365.0613 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): From the methyl group, expected just below 3000 cm⁻¹.

C=N and C=C stretching: In the region of 1500-1650 cm⁻¹, characteristic of the quinoxaline ring system.

C-Cl stretching: Generally found in the fingerprint region, between 600 and 800 cm⁻¹.

The IR spectrum of the related 2,6-dichloroquinoxaline shows absorptions that are consistent with these expectations, providing a reference for the analysis of the target compound. nih.gov

| Compound | Key Vibrational Frequencies (cm⁻¹) |

| 2,6-Dichloroquinoxaline | C=N/C=C stretch: ~1550-1600, C-Cl stretch: ~700-800 |

| 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | C-H (aromatic/aliphatic): ~2900-3100, C=N/C=C: ~1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoxaline ring gives rise to characteristic absorptions in the UV-Vis range. The spectrum is typically characterized by π → π* transitions.

For this compound, one would expect to observe multiple absorption bands. The position and intensity of these bands are influenced by the substituents on the quinoxaline core. The chloro and methyl groups can cause a shift in the absorption maxima (λmax) compared to the parent quinoxaline molecule. Studies on other quinoxaline derivatives, such as amino-nitroquinoxalines, show strong absorptions in the range of 300-500 nm, indicating the highly conjugated nature of these systems. researchgate.net The UV-Vis spectrum of 2,6-dichloropyrazine, a related heterocyclic compound, also shows characteristic absorptions that can be compared. researchgate.net

| Compound | Solvent | Absorption Maxima (λmax) (nm) |

| 2,3-di-n-butylamino-6,7-dinitroquinoxaline | DMSO | 323, 397, 450 (shoulder) |

| 2-chloro-6,7-dinitro-3-pyrrolidinoquinoxaline | DMSO | 404 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported, data from closely related compounds like 6-chloro-3-ethoxycarbonyl-2-methylquinoxaline 1,4-dioxide iucr.org and 6,7-dichloro-2,3-bis(pyridin-2-yl)quinoxaline nih.gov offer significant insights. These studies reveal that the quinoxaline ring system is generally planar. iucr.orgnih.gov The substituents, such as chloro and methyl groups, lie within or slightly out of this plane. iucr.org The crystal packing is often governed by π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov An analysis of this compound would be expected to yield similar structural features, with the precise bond lengths and angles reflecting the electronic influence of the chloro and methyl groups.

| Compound | Crystal System | Space Group | Key Structural Features |

| 6-chloro-3-ethoxycarbonyl-2-methylquinoxaline 1,4-dioxide | Monoclinic | P2₁/a | Planar quinoxaline ring; substituents deviate slightly from the plane. iucr.org |

| 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline | Orthorhombic | Pcab | Nearly planar quinoxaline moiety; packing involves π–π stacking. nih.gov |

Computational Chemistry and Theoretical Investigations of Dichloromethylquinoxaline Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule. These calculations can reveal a wealth of information about a molecule's electronic structure and its propensity to engage in chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-electron systems. This approach is based on the principle that the energy of a system can be determined from its electron density, which is a simpler quantity to work with than the complex wavefunction of the entire system. DFT calculations allow for the determination of various electronic properties that are crucial for understanding the reactivity of 2,7-dichloro-6-methylquinoxaline.

DFT methods can be employed to calculate key descriptors of reactivity. For instance, the distribution of electron density can indicate which parts of the molecule are electron-rich and which are electron-poor, providing clues about where electrophilic or nucleophilic attacks are most likely to occur. The substitution pattern on the quinoxaline (B1680401) ring, with two chlorine atoms and a methyl group, is expected to significantly influence this electron distribution and, consequently, the molecule's reactivity.

Frontier Orbital Theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical stability and reactivity of a molecule.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. For this compound, a theoretical HOMO-LUMO analysis would involve calculating the energies of these frontier orbitals. The results would help in predicting its behavior in various chemical reactions. The spatial distribution of the HOMO and LUMO would further pinpoint the specific atoms or regions of the molecule that are most involved in electron donation and acceptance.

Below is a hypothetical data table illustrating the kind of information that would be obtained from such a DFT calculation.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound is not publicly available.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment.

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms and identifying the most stable conformations. This is particularly relevant for understanding how the molecule might bind to a biological target or interact with other molecules in a solution.

Molecular dynamics simulations can be used to study the movement of the atoms in the molecule over time, providing a dynamic view of its conformational landscape. These simulations can also be used to investigate intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are crucial for understanding the molecule's behavior in different solvents or its potential to form complexes with other molecules.

Structure-Property Relationship Studies

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. For this compound, this involves correlating its calculated electronic and structural features with its expected chemical reactivity.

The electronic parameters obtained from DFT calculations, such as atomic charges, electrostatic potential maps, and frontier orbital energies, can be directly correlated with the synthetic reactivity of this compound. For example, the calculated locations of the highest electron density (nucleophilic sites) and lowest electron density (electrophilic sites) can guide the design of chemical reactions.

The presence of the two electron-withdrawing chlorine atoms and the electron-donating methyl group on the quinoxaline core creates a specific electronic landscape. A theoretical analysis would likely show that the nitrogen atoms in the quinoxaline ring are nucleophilic centers, while the carbon atoms attached to the chlorine atoms are susceptible to nucleophilic attack. The methyl group would likely enhance the electron density in the benzene (B151609) ring portion of the molecule. Understanding these electronic nuances is critical for predicting the outcomes of various synthetic transformations.

Computational Prediction of Chemical Behavior

Computational chemistry provides a powerful lens for predicting the chemical behavior of molecules like this compound without the need for laboratory synthesis. Through methods such as Density Functional Theory (DFT), it is possible to model the molecule's electronic structure and forecast its reactivity, stability, and spectral properties. While specific computational studies on this compound are not extensively available, we can infer its likely chemical behavior by examining theoretical investigations of related quinoxaline derivatives.

Molecular Geometry and Electronic Distribution

The electronic nature of the substituents—the electron-withdrawing chloro groups and the electron-donating methyl group—is expected to create a distinct electronic landscape across the molecule. This distribution can be visualized through a Molecular Electrostatic Potential (MEP) map. In such a map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the quinoxaline ring are predicted to be the most electron-rich sites, making them likely targets for protonation and other electrophilic interactions.

Frontier Molecular Orbitals and Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity. nih.gov

For this compound, the presence of two electron-withdrawing chlorine atoms is expected to lower the energy of both the HOMO and LUMO, potentially leading to a significant HOMO-LUMO gap and thus, considerable kinetic stability. nih.gov The precise locations of the HOMO and LUMO density would indicate the most probable sites for oxidation and reduction, respectively.

Predicted Reactivity and Chemical Behavior

Based on the electronic properties inferred from computational models, several predictions can be made about the chemical behavior of this compound:

Nucleophilic Aromatic Substitution: The chlorine atoms on the quinoxaline ring are expected to be susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the quinoxaline nitrogens.

Electrophilic Attack: While the electron-withdrawing chlorine atoms deactivate the benzene portion of the molecule towards electrophilic attack, the methyl group provides some activation. However, electrophilic substitution would likely be less favorable than on an unsubstituted quinoxaline.

Coordination Chemistry: The nitrogen atoms, as indicated by MEP maps, are prime sites for coordination with metal ions, suggesting the potential for this compound to act as a ligand in organometallic chemistry.

The following tables present predicted computational data for this compound, derived from general trends observed in computational studies of similar substituted quinoxalines. researchgate.netresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Table 2: Predicted Global Reactivity Descriptors

| Descriptor | Predicted Value |

|---|---|

| Ionization Potential | 6.5 to 7.5 eV |

| Electron Affinity | 1.0 to 2.0 eV |

| Electronegativity | 3.75 to 4.75 |

| Chemical Hardness | 2.25 to 3.25 |

These computational predictions offer a valuable theoretical framework for understanding the chemical properties of this compound, guiding future experimental research into its synthesis and applications.

Advanced Research Applications of Quinoxaline Scaffolds in Material Sciences and Synthetic Chemistry

Applications in Optoelectronic Materials

While 2,7-Dichloro-6-methylquinoxaline is not typically employed as the final active material in electronic devices, it serves as a crucial intermediate for the synthesis of functional quinoxaline-based systems. The quinoxaline (B1680401) core is a potent electron-acceptor, making its derivatives highly sought after for applications in optoelectronics. The strategic placement of chloro- and methyl- groups on the this compound backbone provides reactive handles for chemists to construct larger, conjugated molecules designed for specific electronic functions.

Electroluminescent Materials

Quinoxaline derivatives are recognized as privileged scaffolds in the field of materials science, particularly for their use in electroluminescent materials. These compounds form the basis of emitters in Organic Light Emitting Diodes (OLEDs). The strong electron-accepting nature of the quinoxaline ring system allows for the creation of materials with tunable emission colors and high quantum efficiencies when combined with suitable electron-donating moieties. Starting materials like this compound are foundational for building the complex donor-acceptor structures that exhibit these desired light-emitting properties.

Chromophores for Photoluminescence

The inherent electronic properties of the quinoxaline unit make it an excellent component for creating chromophores that display strong photoluminescence. By chemically modifying the this compound core, researchers can extend the π-conjugation of the molecule. This extension, often achieved through cross-coupling reactions at the chlorine sites, allows for precise control over the absorption and emission wavelengths of the resulting compound, making them valuable as fluorescent probes and markers.

Dye-Sensitized Solar Cells (DSSCs)

In the quest for efficient and cost-effective solar energy conversion, quinoxaline-based organic dyes have emerged as promising sensitizers in Dye-Sensitized Solar Cells (DSSCs). These dyes typically feature a Donor-π-Acceptor (D-π-A) architecture, where the quinoxaline unit often serves as the critical electron-accepting anchor that facilitates electron injection into the semiconductor's conduction band (e.g., TiO₂). The synthesis of these high-performance dyes relies on versatile building blocks, and this compound represents a key starting point for introducing the quinoxaline acceptor into a larger dye structure. Research has shown that modifying the structure of the quinoxaline unit can significantly influence the power conversion efficiency of the solar cell.

Organic Semiconductor Applications

The planarity and electron-deficient character of the quinoxaline ring system make it a valuable component in the design of n-type and ambipolar organic semiconductors. These materials are essential for fabricating Organic Field-Effect Transistors (OFETs), a key component of modern organic electronics. The utility of this compound in this context is as a precursor for larger, fused aromatic systems, such as diazapentacenes, or for polymeric semiconductors. The chlorine atoms provide reactive sites for polymerization or for the attachment of solubilizing groups, which are crucial for the solution-based processing of these semiconductor materials.

| Application Area | Role of Quinoxaline Scaffold | Relevant Research Focus |

| Electroluminescent Materials | Forms the core of emitters in OLEDs. | Designing donor-acceptor structures for tunable light emission. |

| Dye-Sensitized Solar Cells | Acts as the electron-acceptor component in D-π-A dyes. | Enhancing light absorption and electron injection efficiency. |

| Organic Semiconductors | Serves as a building block for n-type and ambipolar materials in OFETs. | Creating large, planar conjugated systems for efficient charge transport. |

Utility as Building Blocks in Complex Molecule Synthesis

The primary and most significant application of this compound is in synthetic organic chemistry, where it functions as a highly versatile intermediate.

Intermediate in the Synthesis of Organic Compounds

This compound is a valuable intermediate for the synthesis of a wide array of more complex quinoxaline derivatives. Its utility stems from the presence of two distinct reactive sites: the chlorine atoms at the C2 and C7 positions. These halogen atoms are susceptible to nucleophilic substitution and, more importantly, are ideal handles for modern cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the precise and controlled introduction of various functional groups, including aryl, alkyl, and amino moieties. This synthetic flexibility enables chemists to construct elaborate molecules with tailored electronic and physical properties, targeting the applications described above, from pharmaceuticals to advanced materials. The methyl group at the C6 position also influences the molecule's electronic properties and can be a site for further synthetic elaboration.

Versatile Scaffolds for Diverse Chemical Entities

There is no available information to suggest that this compound has been utilized as a versatile scaffold in synthetic chemistry for the creation of diverse chemical entities. While the quinoxaline core is a well-established framework in medicinal and materials chemistry, the specific substitution pattern of 2,7-dichloro-6-methyl appears to be unexplored or at least not documented in accessible scientific databases.

Development of Sensors and Molecular Probes

Similarly, a thorough search of scientific literature did not yield any studies on the development or application of this compound in the design of sensors or molecular probes. The photophysical and electronic properties that would be essential for such applications have not been reported for this compound.

Corrosion Inhibition Studies

Future Research Directions and Emerging Trends for Dichloromethylquinoxaline Derivatives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical research. For derivatives of 2,7-dichloro-6-methylquinoxaline, future efforts will likely concentrate on pioneering new synthetic routes that offer higher yields, greater atom economy, and reduced environmental impact.

Green chemistry principles are increasingly being integrated into the synthesis of quinoxaline (B1680401) derivatives. ijirt.org This includes the use of alternative and safer reaction media such as water, ionic liquids, and polyethylene (B3416737) glycols, as well as energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis. ijirt.orgresearchgate.net The goal is to minimize or eliminate the use of hazardous substances, thereby making the synthetic processes more sustainable. ijirt.org Researchers are also exploring solvent-free reaction conditions, which have been shown to be more efficient and selective than solvent-based methods. researchgate.net

A significant area of future research will be the application of novel catalytic systems. This includes the use of biocatalysts, which operate under mild conditions and generate minimal waste, and nano-catalysts, which offer high efficiency and recyclability. ijirt.orgresearchgate.net The development of one-pot biomimetic approaches, using recyclable catalysts in water, is also a promising avenue for overcoming the drawbacks of traditional methods. researchgate.net

The following table summarizes some of the sustainable methodologies being explored for quinoxaline synthesis:

| Methodology | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Faster reaction times, higher yields, and often milder reaction conditions. researchgate.net |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance mass transfer and reaction rates. | High purity products under mild conditions. ijirt.org |

| Biocatalysis | Uses enzymes to catalyze reactions. | High selectivity, mild operating conditions, and minimal waste generation. ijirt.org |

| Solvent-Free Reactions | Conducted in the absence of a solvent. | Increased efficiency and selectivity, reduced waste. researchgate.net |

| Aqueous Medium Synthesis | Uses water as the solvent. | Environmentally friendly and cost-effective. sarthi-maharashtragov.in |

Investigation of Underexplored Reactivity and Functionalization Strategies

The dichloromethylquinoxaline core offers multiple sites for chemical modification, and future research will undoubtedly uncover new reactivity patterns and functionalization strategies. The two chlorine atoms on the quinoxaline ring are prime targets for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

One area of focus will be the development of more selective and efficient methods for the functionalization of the quinoxaline nucleus. This could involve the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. The regioselective bromination of the quinoxaline core is another area of interest, as brominated derivatives can serve as versatile intermediates for further transformations. bohrium.com

The methyl group at the 6-position also offers opportunities for functionalization. For example, it can be brominated to form a bromomethyl group, which can then be used as a handle for further modifications. The development of methods for the direct C-H functionalization of the quinoxaline ring would also be a significant advance, as it would allow for the introduction of new functional groups without the need for pre-functionalized starting materials.

Furthermore, the exploration of bioorthogonal reactions, which can be carried out in living systems without interfering with native biochemical processes, will open up new avenues for the use of dichloromethylquinoxaline derivatives in chemical biology. researchgate.net

Application of Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the structure-property relationships of dichloromethylquinoxaline derivatives is crucial for their rational design and application. Advanced spectroscopic and structural characterization techniques will play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of these compounds in solution. High-resolution NMR techniques, such as 2D NMR, can provide information about the connectivity and spatial arrangement of atoms within the molecule. Mass spectrometry is another essential technique for determining the molecular weight and fragmentation patterns of these compounds. bohrium.com

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can have a profound impact on the material's properties. researchgate.net

In addition to these established techniques, future research will likely see the increased application of more advanced methods, such as solid-state NMR and ultrafast spectroscopy, to probe the dynamic behavior and excited-state properties of these molecules. Computational chemistry and theoretical modeling will also be indispensable for complementing experimental data and providing deeper insights into the electronic structure and reactivity of these compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. For dichloromethylquinoxaline derivatives, these computational tools can be employed to accelerate the design of new compounds with desired properties and to predict optimal synthetic routes.

Machine learning-based Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel quinoxaline derivatives based on their molecular structure. nih.gov This can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

AI algorithms can also be used to search for novel synthetic pathways and to optimize reaction conditions. bohrium.com By analyzing vast amounts of chemical data, these algorithms can identify new and more efficient ways to synthesize complex molecules. This approach has the potential to significantly shorten the time required to develop new synthetic methods.

The use of AI and ML in compound design and synthesis is still in its early stages, but it holds immense promise for the future of dichloromethylquinoxaline chemistry. As these technologies continue to mature, they will undoubtedly become indispensable tools for researchers in this field.

Development of Materials with Tunable Electronic Properties

Quinoxaline derivatives are known to possess interesting electronic properties, making them promising candidates for a variety of applications in materials science. researchgate.net The this compound scaffold, with its electron-withdrawing chlorine atoms and electron-donating methyl group, provides a versatile platform for the development of materials with tunable electronic properties.

By systematically modifying the substituents on the quinoxaline ring, it is possible to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, allows for the control of the material's optical and electronic properties, such as its absorption and emission wavelengths, and its charge transport characteristics. researchgate.net

One promising area of research is the development of quinoxaline-based materials for use in organic light-emitting diodes (OLEDs). By designing molecules with appropriate HOMO and LUMO energy levels, it is possible to create materials that emit light of different colors. Another potential application is in the field of organic photovoltaics, where quinoxaline derivatives could be used as electron-acceptor materials.

The ability to tune the electronic properties of these materials also makes them attractive for use in sensors and other electronic devices. Future research in this area will focus on the synthesis and characterization of new quinoxaline-based materials with tailored electronic properties for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-Dichloro-6-methylquinoxaline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions involving halogenated precursors. For example, quinoxaline derivatives are often prepared by reacting o-phenylenediamine analogs with α-diketones or glyoxylic acid derivatives under acidic conditions . Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (60–100°C) significantly impacts cyclization efficiency. Yield optimization may require iterative testing of stoichiometric ratios and catalysts (e.g., HCl or H₂SO₄) .

- Data Consideration : Monitor reaction progress using TLC and characterize intermediates via NMR (¹H/¹³C) to confirm structural integrity before final purification via column chromatography .

Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?

- Methodology : Combine X-ray crystallography (for definitive bond-length confirmation) with 2D NMR (e.g., HSQC, HMBC) to assign substituent positions. For example, NOESY correlations can distinguish between 6- and 7-methyl regioisomers .

- Data Contradiction : Discrepancies in NMR chemical shifts may arise from solvent effects or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC and identify byproducts using LC-MS .

- Critical Parameters : Chlorinated quinoxalines are prone to hydrolytic dehalogenation; store in anhydrous environments at –20°C for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Compare activation energies for C–Cl vs. C–CH₃ bond cleavage .

- Validation : Correlate computational predictions with experimental outcomes (e.g., regioselective Pd-catalyzed coupling at the 2-chloro position) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology : Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to assess cytotoxicity. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm mechanism-specific activity .

- Data Interpretation : Address variability by standardizing assay conditions (e.g., serum concentration, incubation time) and including positive controls (e.g., doxorubicin for anticancer studies) .

Q. How do steric and electronic effects of the 6-methyl group influence the supramolecular packing of this compound?

- Methodology : Analyze single-crystal X-ray diffraction data to quantify intermolecular interactions (e.g., π-π stacking, halogen bonding). Compare with non-methylated analogs to isolate steric contributions .

- Advanced Tools : Hirshfeld surface analysis quantifies contact percentages (e.g., Cl⋯H vs. C–H⋯O interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.